molecular formula C18H22N2O6 B13357281 Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate

Cat. No.: B13357281
M. Wt: 362.4 g/mol
InChI Key: HVFLEGSIMLPHFO-UHFFFAOYSA-N
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Description

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate is an organic compound with a complex structure that includes a terephthalate backbone and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of terephthalic acid dimethyl ester with cyclohexylamine to form an intermediate, which is then further reacted with formylating agents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, amidation, and formylation, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate involves its interaction with molecular targets and pathways within cells. This compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)terephthalate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

dimethyl 2-[(1-formamidocyclohexanecarbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H22N2O6/c1-25-15(22)12-6-7-13(16(23)26-2)14(10-12)20-17(24)18(19-11-21)8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,19,21)(H,20,24)

InChI Key

HVFLEGSIMLPHFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(CCCCC2)NC=O

Origin of Product

United States

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